2,8-Diazaspiro(4.5)decane-1,3-dione, 2-(dimethylamino)-8-(3-(p-fluorobenzoyl)propyl)-
Description
2,8-Diazaspiro[45]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- is a complex organic compound with a unique spirocyclic structure
Properties
CAS No. |
101607-44-7 |
|---|---|
Molecular Formula |
C20H26FN3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C20H26FN3O3/c1-22(2)24-18(26)14-20(19(24)27)9-12-23(13-10-20)11-3-4-17(25)15-5-7-16(21)8-6-15/h5-8H,3-4,9-14H2,1-2H3 |
InChI Key |
ILVXNXRHHAUIEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=O)CC2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure the formation of the desired spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the spirocyclic core by cyclizing linear precursors under specific conditions.
Substitution Reactions: Functional groups are introduced into the molecule through substitution reactions, often using reagents such as halides or organometallic compounds.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, facilitating the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert specific functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecane-3,5-dione: A related spirocyclic compound with similar structural features.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents.
3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione: A spirocyclic compound with an allyl group.
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione, 2-(dimethylamino)-8-[4-(4-fluorophenyl)-4-oxobutyl]- is unique due to its specific substituents and the presence of a fluorophenyl group, which may impart distinct chemical and biological properties compared to other similar compounds .
Biological Activity
2,8-Diazaspiro(4.5)decane-1,3-dione derivatives are compounds of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound in focus, 2-(dimethylamino)-8-(3-(p-fluorobenzoyl)propyl) , has shown promising results in various biochemical assays, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis.
The primary mechanism of action for this compound involves the inhibition of RIPK1 kinase activity. This inhibition is pivotal in regulating the necroptosis pathway—a form of programmed cell death that is implicated in several inflammatory conditions and diseases.
- Target : Receptor Interacting Protein Kinase 1 (RIPK1)
- Mode of Action : Inhibition of kinase activity
- Biochemical Pathways Affected : Necroptosis pathway
Biological Effects
The compound exhibits significant anti-necroptotic effects, particularly in U937 cells (a human histiocytic lymphoma cell line). The inhibition of RIPK1 by this compound leads to:
- Prevention of necroptosis activation
- Potential therapeutic applications in treating inflammatory diseases
Pharmacokinetics
The pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) indicate favorable bioavailability for the compound. Its interaction with biological macromolecules enhances its potential for therapeutic use.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits RIPK1 activity, preventing necroptosis |
| Cellular Effects | Exhibits anti-necroptotic effects in U937 cells |
| Therapeutic Potential | Potential applications in inflammatory diseases and cancer treatment |
Case Study: Inhibition of RIPK1
A study demonstrated that the compound effectively inhibits RIPK1 kinase activity in vitro, leading to reduced necroptotic cell death in U937 cells. This finding supports its potential use as a therapeutic agent against diseases characterized by excessive necroptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2,8-Diazaspiro(4.5)decane-1,3-dione derivatives indicates that modifications at the dimethylamino and p-fluorobenzoyl positions significantly affect biological activity. The presence of these functional groups enhances interaction with RIPK1, leading to improved inhibitory effects.
Comparison with Related Compounds
The unique spiro structure of this compound differentiates it from other diazaspiro compounds. For instance:
| Compound Name | Key Features |
|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Known for its pharmacological interest |
| 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | Another spiro compound used in medicinal chemistry |
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